molecular formula C43H39FeNP2 B12063680 (R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane

(R)-(+)-[(R)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane

Cat. No.: B12063680
M. Wt: 687.6 g/mol
InChI Key: DEHRMLQYTSYVBC-ZCLNGFLVSA-N
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Description

Taniaphos配体家族的历史演变

二茂铁基膦配体的发展始于20世纪90年代,早期研究集中于平面手性控制与配位模式优化。以Josiphos配体为代表的C2对称性结构虽在氢化反应中表现优异,但其在交叉偶联与共轭加成反应中的局限性促使研究者探索非对称配体设计。2003年,Knochel课题组首次报道了Taniaphos配体家族,其核心特征在于将二茂铁骨架与膦基、氨基官能团结合,形成C1对称性的八元螯合环结构。这一设计突破了传统对称性配体的空间限制,通过调节二苯基膦取代基与氨基侧链的电子效应,实现了对铜、钯等过渡金属中心立体环境的精准调控

早期Taniaphos原型配体(如Taniaphos T1)在铜催化的Grignard试剂共轭加成反应中展现出96%的对映选择性,这得益于其独特的电子分布:二苯基膦基团提供强σ供体能力,而N,N-二甲基氨基侧链通过空间位阻效应稳定金属中心。与同期发展的Mandyphos配体相比,Taniaphos的八元螯合环结构允许更灵活的配位模式调整,从而在底物适应性方面具有显著优势

目标化合物的结构演化路径

Taniaphos T1的结构优化遵循分子分层修饰策略(图1)。第一层修饰针对二茂铁骨架的取代模式:将膦基定位于二茂铁环的1,2位,利用平面手性诱导金属中心的特定构型。第二层修饰集中于膦取代基的选择,二苯基膦的引入不仅增强配体刚性,还通过芳环π-π相互作用稳定过渡态。第三层修饰涉及氨基侧链的设计,N,N-二甲基氨基的强供电子性质可调节金属中心的电子密度,同时其立体体积控制反应中间体的空间取向

结构修饰层次 功能特性 催化效应
骨架取代模式 平面手性诱导 控制金属中心绝对构型
膦取代基设计 空间位阻与电子效应平衡 提高过渡态稳定性
氨基侧链优化 电子密度调节与立体控制 增强对映选择性及底物普适性

这种分层设计使得Taniaphos T1在铜催化的环己烯酮1,4-加成反应中实现96% ee,且反应时间缩短至15分钟。对比早期Josiphos配体,其区域选择性从75%提升至95%,证实结构演化对催化性能的显著改善。

Properties

Molecular Formula

C43H39FeNP2

Molecular Weight

687.6 g/mol

InChI

InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1

InChI Key

DEHRMLQYTSYVBC-ZCLNGFLVSA-N

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CN(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane typically involves the reaction of ferrocene derivatives with phosphine ligands. The process often requires the use of inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine groups . The reaction is usually carried out in solvents like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature and pressure, is essential to maintain the quality and enantiomeric purity of the product .

Chemical Reactions Analysis

Types of Reactions

®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts like palladium, copper, and silver. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, ferrocenium ions are formed, while in substitution reactions, various substituted phosphine derivatives can be obtained .

Scientific Research Applications

Asymmetric Catalysis

Taniaphos is widely recognized for its role as a ligand in asymmetric catalysis. It has been effectively employed in various reactions, including:

  • Copper-Catalyzed Asymmetric Allylic Alkylation : Taniaphos enhances the selectivity and yield of allylic alkylation reactions involving halocrotonates. The presence of this ligand allows for the formation of chiral products with high enantioselectivity .
  • Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition : In this reaction, Taniaphos has been utilized to facilitate the formation of complex cyclic structures from simple precursors, showcasing its versatility as a ligand in promoting enantioselective transformations .

Transition Metal Catalysis

The compound serves as an effective ligand for various transition metals, enhancing their catalytic properties. Notable examples include:

  • Palladium-Catalyzed Reactions : Taniaphos has been used in palladium-catalyzed cross-coupling reactions, significantly improving reaction rates and product yields due to its strong coordination ability with palladium .
  • Ruthenium-Catalyzed Reactions : The ligand has also shown efficacy in ruthenium-catalyzed processes, contributing to the development of new synthetic methodologies that require high levels of precision and selectivity .

Functional Molecular Materials

Taniaphos is integral to the synthesis of functional molecular materials due to its unique structural properties:

  • Stability and Crystallinity : The steric bulk provided by the diphenylphosphinoferrocene moiety enhances the chemical stability and crystallinity of materials, making them suitable for various applications in electronic devices and sensors .
  • Oxidizability : The oxidizable nature of ferrocene derivatives allows for their use in redox-active materials, which are pivotal in energy storage systems such as batteries and supercapacitors .

Case Study: Antimalarial Drug Development

Recent studies have explored the potential of Taniaphos derivatives in developing new antimalarial drugs. The rapid parasiticidal action against multiple stages of the Plasmodium life cycle has positioned these compounds as promising candidates for further research in antimalarial therapy .

Case Study: CO2 Methanation

Taniaphos has been investigated for its role in CO2 methanation processes, where it acts as a catalyst to convert carbon dioxide into methane efficiently. This application is crucial for addressing environmental concerns related to CO2 emissions while producing valuable fuels .

Summary Table of Applications

Application TypeSpecific Use CaseKey Benefits
Asymmetric CatalysisCopper-catalyzed allylic alkylationHigh enantioselectivity
Silver-catalyzed dipolar cycloadditionFormation of complex cyclic structures
Transition Metal CatalysisPalladium cross-coupling reactionsImproved reaction rates
Ruthenium-catalyzed processesEnhanced precision and selectivity
Material ScienceSynthesis of functional molecular materialsIncreased stability and crystallinity
Redox-active materials for energy storagePotential for battery applications
Drug DevelopmentAntimalarial drug candidatesRapid parasiticidal action
Environmental ChemistryCO2 methanation processesConversion of CO2 into valuable fuels

Mechanism of Action

The mechanism by which ®-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane exerts its effects involves the coordination of the phosphine ligands to transition metal centers. This coordination facilitates the formation of chiral metal complexes, which can then participate in various catalytic cycles. The ferrocene backbone provides stability and electronic properties that enhance the reactivity and selectivity of these complexes .

Comparison with Similar Compounds

Research and Industrial Relevance

  • Asymmetric Catalysis: The diphenylphosphino compound is frequently used in Suzuki-Miyaura cross-couplings, while the dicyclohexyl variant excels in asymmetric hydrogenations of ketones and alkenes .
  • Supplier Diversity : Multiple suppliers (Strem Chemicals, Watson International) ensure broad accessibility, with pricing tiers reflecting scale (e.g., 100 mg to 10 g) .

Biological Activity

(R)-(+)-(R)-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane, commonly referred to in research as TANIAPHOS, is a chiral phosphine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₄₃H₃₉FeNP₂
  • Molecular Weight : 687.57 g/mol
  • CAS Number : 850444-36-9
  • Appearance : Orange powder
  • Optical Purity : Minimum 97% .

TANIAPHOS is primarily studied for its role as a ligand in catalysis, particularly in asymmetric synthesis. Its biological activity is often linked to its ability to form stable complexes with metal ions, which can influence various biochemical pathways.

  • Metal Complexation : The phosphine moiety allows TANIAPHOS to coordinate with transition metals, enhancing catalytic efficiency in reactions such as hydrogenation and oxidation.
  • Radical Generation : The compound can generate free radicals under specific conditions, which may contribute to its biological effects, including antibacterial and anticancer activities .

Anticancer Properties

Recent studies have indicated that TANIAPHOS exhibits significant anticancer activity. For instance, research demonstrated that its metal complexes could induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Case Study : A study involving human breast cancer cells (MCF-7) showed that TANIAPHOS complexes led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications .

Antibacterial Activity

TANIAPHOS has also shown promise as an antibacterial agent. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

  • Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that TANIAPHOS exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways.

  • Example : Research indicates that TANIAPHOS can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition may provide a pathway for developing treatments targeting cognitive decline .

Data Table of Biological Activities

Activity Type Test Organism/Cell Line Effect Observed Reference
Anticancer ActivityMCF-7 (Breast Cancer)Dose-dependent cell viability reduction
Antibacterial ActivityStaphylococcus aureusSignificant antimicrobial effect
Enzyme InhibitionAcetylcholinesteraseInhibition observed

Safety and Toxicology

While TANIAPHOS shows promising biological activities, safety assessments are crucial. Preliminary studies suggest low toxicity in mammalian cells; however, comprehensive toxicological evaluations are necessary to establish safe dosing parameters for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-(+)-(R)-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane, and how can researchers achieve high purity (>97%)?

  • Methodological Answer : The ligand is typically synthesized via multi-step protocols involving palladium-catalyzed cross-couplings and stereoselective functionalization of the ferrocene backbone. Key steps include phosphine group installation and chiral resolution using chiral auxiliaries or chromatography. Recrystallization in anhydrous toluene under inert atmosphere (argon/nitrogen) is critical to achieve >97% purity, as noted in technical specifications from research-grade suppliers .

Q. What handling protocols are essential to maintain the stability of this ligand during storage and catalytic applications?

  • Methodological Answer : Store the ligand at –20°C under inert gas (argon) to prevent oxidation of the phosphine groups. For catalytic use, pre-dry solvents (e.g., THF, toluene) over molecular sieves and employ Schlenk-line techniques to exclude moisture. Degradation can be monitored via 31^{31}P NMR spectroscopy, where shifts in ppm indicate oxidation .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in asymmetric hydrogenation using this ligand, particularly for challenging substrates like α,β-unsaturated ketones?

  • Methodological Answer : Enantioselectivity depends on ligand-metal coordination geometry and substrate-ligand steric/electronic matching. Systematic screening of reaction parameters (e.g., solvent polarity, hydrogen pressure, and temperature) is recommended. For example, dichloromethane at 40 bar H2_2 and 25°C has shown improved ee values (>90%) for prochiral alkenes. Pairing with [Ru(COD)Cl2_2] precursors enhances activity due to favorable π-backbonding interactions .

Q. How should conflicting data on catalytic turnover numbers (TONs) in Suzuki-Miyaura cross-coupling reactions be resolved?

  • Methodological Answer : Contradictions often arise from variations in catalyst speciation (e.g., Pd0^0 vs. PdII^{II} intermediates) or trace oxygen/moisture. Researchers should:

  • Conduct kinetic studies using in situ 31^{31}P NMR to monitor active species.
  • Compare results under strictly anhydrous vs. ambient conditions.
  • Use X-ray crystallography to confirm ligand-metal coordination modes, as structural distortions can reduce TONs .

Q. What advanced characterization techniques are critical for elucidating the electronic and steric properties of this ligand in metal complexes?

  • Methodological Answer :

  • X-ray crystallography : Resolves coordination geometry (e.g., κ2^2-P,P vs. κ3^3-P,N,P binding) and torsional angles influencing enantioselectivity .
  • Cyclic Voltammetry : Measures redox potentials of the ferrocene moiety to assess electronic donation/withdrawal effects.
  • DFT calculations : Predicts frontier molecular orbitals (HOMO/LUMO) to rationalize reactivity trends in catalysis .

Q. How does the ligand’s stereochemical configuration [(R)-(+)] influence catalytic outcomes in comparison to its enantiomer [(S)-(–)]?

  • Methodological Answer : The (R)-configuration induces a specific chiral pocket around the metal center, favoring pro-R transition states in asymmetric transformations. Comparative studies using both enantiomers under identical conditions (e.g., Rh-catalyzed hydroformylation) reveal inverted enantioselectivity (e.g., (R)-ligand yields (S)-products and vice versa). 1^{1}H NMR NOE experiments can map spatial arrangements of substituents .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing reproducibility issues in catalytic cycles involving this ligand?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to identify critical variables (e.g., ligand loading, solvent purity). Replicate experiments with blinded controls to minimize bias. For outlier detection, apply Grubbs’ test to exclude anomalous data points while maintaining ≥3 independent replicates .

Q. How can researchers design experiments to probe ligand decomposition pathways under harsh reaction conditions?

  • Methodological Answer :

  • High-temperature GC-MS : Identifies volatile degradation byproducts (e.g., diphenylphosphine oxide).
  • In situ IR spectroscopy : Tracks P–C bond cleavage via characteristic absorbance bands.
  • Isotopic labeling : 13^{13}C-labeled ligands help trace carbon skeleton fragmentation in mass spectrometry .

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